molecular formula C8H15N5O2 B2377116 (1-methyl-5-nitro-1H-pyrazol-3-yl)methanol CAS No. 1260659-40-2

(1-methyl-5-nitro-1H-pyrazol-3-yl)methanol

Cat. No. B2377116
CAS RN: 1260659-40-2
M. Wt: 213.241
InChI Key: LMMATSIRZBADML-UHFFFAOYSA-N
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Description

Pyrazoles are a type of organic compound with a five-membered aromatic ring structure that includes two nitrogen atoms . They are used in various fields, including medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry .


Molecular Structure Analysis

The molecular structure of a pyrazole compound can be determined using various spectroscopic techniques, including nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy .


Chemical Reactions Analysis

Pyrazole compounds can undergo various chemical reactions, including cycloadditions and multicomponent reactions . The specific reactions and their products depend on the substituents on the pyrazole ring .


Physical And Chemical Properties Analysis

The physical and chemical properties of a pyrazole compound, such as its melting point and solubility, can be determined using various analytical techniques .

Scientific Research Applications

Synthesis and Reactivity

  • A study on the synthesis of new heterocyclic pyrazolic carboxylic α-amino esters shows the application of pyrazole alcohols, like (1-methyl-5-nitro-1H-pyrazol-3-yl)methanol, in developing new active biomolecules through O-alkylation reactions (Mabrouk et al., 2020).
  • Research on platinum group metal complexes highlights the use of pyrazole-derived ligands in the synthesis of these complexes, indicating a role for (1-methyl-5-nitro-1H-pyrazol-3-yl)methanol in such chemical processes (Sairem et al., 2012).

Catalysis and Organic Reactions

  • The use of methanol as both a C1 synthon and H2 source for selective N-methylation of amines, as demonstrated by Sarki et al. (2021), can be related to the potential use of (1-methyl-5-nitro-1H-pyrazol-3-yl)methanol in similar catalytic processes (Sarki et al., 2021).

Formation of Pyrazole Derivatives

  • Gómez-Guillén and Simón (1991) studied the reactions leading to the formation of pyrazole derivatives, which is relevant for understanding the chemical behavior of compounds like (1-methyl-5-nitro-1H-pyrazol-3-yl)methanol (Gómez-Guillén & Simón, 1991).

Medicinal Chemistry Applications

  • Abu-Surrah et al. (2010) synthesized new palladium(II) complexes using pyrazole-based Schiff base ligands, hinting at the potential medicinal chemistry applications of pyrazole derivatives like (1-methyl-5-nitro-1H-pyrazol-3-yl)methanol (Abu-Surrah et al., 2010).

Mechanism of Action

The mechanism of action of a pyrazole compound depends on its specific structure and the biological system in which it is used. For example, some pyrazole derivatives are used as inhibitors for certain enzymes .

Safety and Hazards

Pyrazole compounds can pose various safety hazards, depending on their specific structure. For example, they may cause skin and eye irritation, and may be harmful if swallowed or inhaled .

Future Directions

The future directions in the study of pyrazole compounds could involve the design of new pyrazole derivatives with improved properties, such as increased potency or selectivity for a particular biological target . Additionally, the development of more efficient and environmentally friendly synthesis methods for pyrazole compounds could be a focus of future research .

properties

IUPAC Name

(1-methyl-5-nitropyrazol-3-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7N3O3/c1-7-5(8(10)11)2-4(3-9)6-7/h2,9H,3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCLXLBAVFHSAFJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)CO)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1-methyl-5-nitro-1H-pyrazol-3-yl)methanol

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